Cas no 2228450-61-9 (methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate)

Methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a piperidinyloxy substituent, which enhances its potential as an intermediate in pharmaceutical synthesis. The methyl ester group at the 4-position offers versatility for further functionalization, while the 1-methylpyrazole core contributes to metabolic stability. The piperidin-3-yloxy moiety may improve solubility and bioavailability, making this compound valuable in medicinal chemistry research. Its structural features suggest utility in the development of bioactive molecules, particularly those targeting central nervous system or enzyme modulation. The compound's well-defined synthetic route allows for scalable production, ensuring consistent quality for research applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate structure
2228450-61-9 structure
Product name:methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
CAS No:2228450-61-9
MF:C11H17N3O3
Molecular Weight:239.270982503891
CID:6301860
PubChem ID:165610258

methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
    • EN300-1739158
    • 2228450-61-9
    • インチ: 1S/C11H17N3O3/c1-14-10(9(7-13-14)11(15)16-2)17-8-4-3-5-12-6-8/h7-8,12H,3-6H2,1-2H3
    • InChIKey: PKSATLOJZMTGJF-UHFFFAOYSA-N
    • SMILES: O(C1=C(C(=O)OC)C=NN1C)C1CNCCC1

計算された属性

  • 精确分子量: 239.12699141g/mol
  • 同位素质量: 239.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 65.4Ų

methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1739158-2.5g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
2.5g
$3865.0 2023-09-20
Enamine
EN300-1739158-5.0g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
5g
$5719.0 2023-06-03
Enamine
EN300-1739158-0.5g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
0.5g
$1893.0 2023-09-20
Enamine
EN300-1739158-1g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
1g
$1971.0 2023-09-20
Enamine
EN300-1739158-1.0g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
1g
$1971.0 2023-06-03
Enamine
EN300-1739158-0.25g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
0.25g
$1814.0 2023-09-20
Enamine
EN300-1739158-0.05g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
0.05g
$1657.0 2023-09-20
Enamine
EN300-1739158-5g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
5g
$5719.0 2023-09-20
Enamine
EN300-1739158-10g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
10g
$8480.0 2023-09-20
Enamine
EN300-1739158-10.0g
methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate
2228450-61-9
10g
$8480.0 2023-06-03

methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate 関連文献

methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylateに関する追加情報

Comprehensive Overview of Methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate (CAS No. 2228450-61-9)

Methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate (CAS No. 2228450-61-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining a piperidine ring and a methyl ester functional group, making it a versatile intermediate for synthetic applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its structural similarity to compounds with known pharmacological properties.

The compound's IUPAC name reflects its intricate architecture: a methyl ester at position 4 of the pyrazole ring, a methyl group at the 1-position, and a piperidin-3-yloxy substituent at the 5-position. This arrangement contributes to its molecular diversity, a hot topic in modern drug discovery where researchers seek novel chemical entities with improved target selectivity. The presence of both hydrogen bond acceptors (ester carbonyl and ether oxygen) and the basic nitrogen in the piperidine ring enhances its potential for molecular interactions, a key consideration in structure-activity relationship studies.

Recent literature highlights growing interest in heterocyclic compounds like this pyrazole-piperidine hybrid, particularly for their potential in addressing neurological targets and metabolic disorders. The methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate structure shares pharmacophoric features with compounds being investigated for CNS permeability, a critical factor in blood-brain barrier penetration—a frequent search term among medicinal chemists. Its logP value (predicted to be moderately lipophilic) suggests potential for both oral bioavailability and tissue distribution, important parameters in ADME optimization.

Synthetic approaches to CAS 2228450-61-9 typically involve multi-step sequences starting from commercially available piperidine derivatives and pyrazole precursors. The ester functionality offers opportunities for further derivatization through hydrolysis or transesterification, common transformations in lead optimization workflows. Analytical characterization by NMR spectroscopy (particularly 1H and 13C) reveals distinct signals for the methyl groups (δ ~3.7-4.0 ppm for the ester methyl, δ ~3.5 ppm for the N-methyl) and the piperidine protons, providing a fingerprint for quality control—a crucial aspect for researchers searching "NMR data for pyrazole derivatives".

In material science applications, the methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate structure has shown promise as a building block for functional materials. Its rigid-flexible architecture (combining the rigid pyrazole core with the flexible piperidine spacer) makes it interesting for designing molecular scaffolds with tailored properties. This aligns with current trends in supramolecular chemistry, where researchers frequently search for "design of molecular architectures" and "non-covalent interactions".

The compound's stability profile under various conditions (pH, temperature, light exposure) is another area of practical importance. Preliminary studies suggest the ester linkage remains stable in neutral conditions but may undergo hydrolytic cleavage under strongly acidic or basic environments—information highly relevant for formulators searching "chemical stability of heterocyclic esters". Proper storage recommendations typically include anhydrous conditions at controlled temperatures, similar to other hygroscopic compounds containing basic nitrogen centers.

From a green chemistry perspective—a trending topic in synthetic organic chemistry—the preparation of methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate presents opportunities for atom economy improvement and solvent optimization. Recent patent literature discloses alternative routes employing catalytic methods rather than stoichiometric reagents, addressing the pharmaceutical industry's growing emphasis on sustainable synthesis—a frequent search term among process chemists.

In computational chemistry applications, this compound serves as an interesting case study for molecular modeling exercises. The conformational flexibility of the piperidine ring coupled with the planar pyrazole system creates challenges and opportunities for docking studies and pharmacophore mapping—topics generating substantial interest in cheminformatics communities. Researchers often search for "3D conformations of piperidine-containing compounds" when working with such structures.

Quality control protocols for CAS 2228450-61-9 typically employ HPLC purity assessment with UV detection, focusing on monitoring potential impurities from the synthetic process. The chromatographic behavior of this compound shows characteristic retention patterns that aid in method development—information valuable to analytical chemists searching "HPLC methods for pyrazole analysis". Mass spectrometric analysis reveals a distinctive fragmentation pattern that aids in structural confirmation, particularly the loss of the ester moiety (m/z -59) followed by piperidine ring cleavages.

Looking forward, methyl 1-methyl-5-(piperidin-3-yloxy)-1H-pyrazole-4-carboxylate represents an important example of contemporary medicinal chemistry building blocks. Its structural features align with current drug discovery trends emphasizing three-dimensionality and saturation in small molecule design—concepts frequently discussed in recent literature and conference presentations. As research continues into privileged structures for target modulation, compounds like this will likely remain at the forefront of innovative therapeutic development.

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